Acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanediol
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Overview
Description
Acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanediol is a chemical compound with the molecular formula C9H8F4O3 This compound is characterized by the presence of acetic acid and a tetrafluoro-methylphenyl group attached to a methanediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanediol typically involves the reaction of 2,3,5,6-tetrafluoro-4-methylphenylmethanol with acetic acid under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is isolated through distillation and purification techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification methods, such as chromatography, ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tetrafluoro-methylphenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanediol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanediol involves its interaction with molecular targets and pathways. The tetrafluoro-methylphenyl group can interact with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical processes, influencing cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2,3,5,6-Tetrafluoro-4-methylphenyl)acetic acid
- Acetic acid, trifluoro-, 3-methylphenyl ester
- Acetic acid, trifluoro-, 4-methylphenyl ester
Uniqueness
Acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanediol is unique due to the presence of both acetic acid and methanediol moieties, combined with the tetrafluoro-methylphenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
91185-02-3 |
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Molecular Formula |
C12H14F4O6 |
Molecular Weight |
330.23 g/mol |
IUPAC Name |
acetic acid;(2,3,5,6-tetrafluoro-4-methylphenyl)methanediol |
InChI |
InChI=1S/C8H6F4O2.2C2H4O2/c1-2-4(9)6(11)3(8(13)14)7(12)5(2)10;2*1-2(3)4/h8,13-14H,1H3;2*1H3,(H,3,4) |
InChI Key |
JNQKGMLMSYZYIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)C(O)O)F)F.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
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